molecular formula C22H46O2S2 B14239726 3-{[6-(2-Ethylhexane-1-sulfinyl)hexane-1-sulfinyl]methyl}heptane CAS No. 465499-21-2

3-{[6-(2-Ethylhexane-1-sulfinyl)hexane-1-sulfinyl]methyl}heptane

Cat. No.: B14239726
CAS No.: 465499-21-2
M. Wt: 406.7 g/mol
InChI Key: IAXGAPOHSSZIOY-UHFFFAOYSA-N
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Description

3-{[6-(2-Ethylhexane-1-sulfinyl)hexane-1-sulfinyl]methyl}heptane is a complex organic compound characterized by its branched alkane structure. This compound contains multiple sulfinyl groups, which are known for their unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[6-(2-Ethylhexane-1-sulfinyl)hexane-1-sulfinyl]methyl}heptane typically involves multi-step organic reactions. The process begins with the preparation of the sulfinyl intermediates, which are then coupled with the heptane backbone. Common reagents used in these reactions include sulfinyl chlorides and various catalysts to facilitate the formation of the desired sulfinyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography, is essential to isolate the final product from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

3-{[6-(2-Ethylhexane-1-sulfinyl)hexane-1-sulfinyl]methyl}heptane undergoes several types of chemical reactions, including:

    Oxidation: The sulfinyl groups can be further oxidized to sulfonyl groups under specific conditions.

    Reduction: Reduction reactions can convert sulfinyl groups to sulfides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonyl derivatives, while reduction produces sulfides.

Scientific Research Applications

3-{[6-(2-Ethylhexane-1-sulfinyl)hexane-1-sulfinyl]methyl}heptane has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfinyl groups into other molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{[6-(2-Ethylhexane-1-sulfinyl)hexane-1-sulfinyl]methyl}heptane involves its interaction with specific molecular targets. The sulfinyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl-2-methylhexane: A structurally similar compound with different functional groups.

    3-Methylheptane: Another branched alkane with a simpler structure.

    2-Ethylhexane: A related compound with a similar carbon backbone but lacking sulfinyl groups.

Uniqueness

3-{[6-(2-Ethylhexane-1-sulfinyl)hexane-1-sulfinyl]methyl}heptane is unique due to the presence of multiple sulfinyl groups, which impart distinct chemical reactivity and potential biological activity. This sets it apart from other branched alkanes and makes it a valuable compound for various applications.

Properties

CAS No.

465499-21-2

Molecular Formula

C22H46O2S2

Molecular Weight

406.7 g/mol

IUPAC Name

3-[6-(2-ethylhexylsulfinyl)hexylsulfinylmethyl]heptane

InChI

InChI=1S/C22H46O2S2/c1-5-9-15-21(7-3)19-25(23)17-13-11-12-14-18-26(24)20-22(8-4)16-10-6-2/h21-22H,5-20H2,1-4H3

InChI Key

IAXGAPOHSSZIOY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CS(=O)CCCCCCS(=O)CC(CC)CCCC

Origin of Product

United States

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